molecular formula C21H20N6O2S B6532239 4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-61-3

4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No. B6532239
M. Wt: 420.5 g/mol
InChI Key: SKEODTFTYCCTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is 420.13684508 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
4-ethylbenzenesulfonyl chloride, 4-aminophenyl, 6-(1H-pyrazol-1-yl)pyridazine, sodium hydroxide, potassium carbonate, dimethylformamide, chloroform, ethanol, wate

Reaction
Step 1: Synthesis of 4-ethyl-N-(4-aminophenyl)benzenesulfonamide by reacting 4-ethylbenzenesulfonyl chloride with 4-aminophenyl in the presence of potassium carbonate and dimethylformamide., Step 2: Synthesis of 6-(1H-pyrazol-1-yl)pyridazine by reacting 6-chloropyridazine with sodium azide and ethanol., Step 3: Synthesis of 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenylamine by reacting 4-aminophenyl with 6-(1H-pyrazol-1-yl)pyridazine in the presence of potassium carbonate and dimethylformamide., Step 4: Synthesis of 4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide by coupling 4-ethyl-N-(4-aminophenyl)benzenesulfonamide with 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenylamine in the presence of chloroform and water.

properties

IUPAC Name

4-ethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-2-16-4-10-19(11-5-16)30(28,29)26-18-8-6-17(7-9-18)23-20-12-13-21(25-24-20)27-15-3-14-22-27/h3-15,26H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEODTFTYCCTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethylbenzenesulfonamide

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